molecular formula C7H14ClF2NO2 B2639654 3-(Dimethylamino)-4,4-difluoro-3-methylbutanoic acid;hydrochloride CAS No. 2378501-14-3

3-(Dimethylamino)-4,4-difluoro-3-methylbutanoic acid;hydrochloride

Cat. No.: B2639654
CAS No.: 2378501-14-3
M. Wt: 217.64
InChI Key: SLJBBAGRUSLKIL-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-4,4-difluoro-3-methylbutanoic acid hydrochloride is a fluorinated carboxylic acid derivative featuring a dimethylamino group, two fluorine atoms at the C4 position, and a methyl substituent at C3. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

3-(dimethylamino)-4,4-difluoro-3-methylbutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO2.ClH/c1-7(6(8)9,10(2)3)4-5(11)12;/h6H,4H2,1-3H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJBBAGRUSLKIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(C(F)F)N(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-4,4-difluoro-3-methylbutanoic acid;hydrochloride typically involves multiple steps, starting with the preparation of the butanoic acid backbone, followed by the introduction of the dimethylamino group and the fluorine atoms. Common synthetic routes may include:

    Alkylation: Introduction of the methyl group to the butanoic acid backbone.

    Amination: Addition of the dimethylamino group using reagents such as dimethylamine.

    Fluorination: Incorporation of fluorine atoms using fluorinating agents like diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-4,4-difluoro-3-methylbutanoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of the dimethylamino group to a nitro group.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Replacement of the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 3-(Nitroamino)-4,4-difluoro-3-methylbutanoic acid.

    Reduction: Formation of 3-(Dimethylamino)-4,4-difluoro-3-methylbutanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Dimethylamino)-4,4-difluoro-3-methylbutanoic acid;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-4,4-difluoro-3-methylbutanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group may interact with enzymes or receptors, while the fluorine atoms can enhance the compound’s stability and binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares key features with several molecules in the evidence:

Shared Features
  • Dimethylamino Group: Present in Aldi-2 (3-(dimethylamino)-1-(3-fluoro-4-methoxyphenyl)-1-propanone hydrochloride) and Encenicline hydrochloride (α7 nAChR agonist) . This group contributes to basicity and solubility via protonation.
  • Fluorinated Substituents: Fluorine atoms enhance metabolic stability and lipophilicity, as seen in syn-2-(dimethylamino)-3-(4-fluorophenyl)pent-4-enoic acid hydrochloride and 4,4,4-trifluoro-3-(methylamino)butanamide hydrochloride .
  • Carboxylic Acid/Amide Backbone: Similar to (R)-3-amino-4-(4-cyanophenyl)butanoic acid hydrochloride and methyl (3S)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate hydrochloride .
Key Differences
  • Backbone Length and Functional Groups: Aldi-2 (propanone backbone) lacks a carboxylic acid group, limiting its use in conjugation. Encenicline hydrochloride (benzo[b]thiophene core) has a fused aromatic system, differing in rigidity.
  • Substituent Effects: The trifluoro group in 4,4,4-trifluoro-3-(methylamino)butanamide hydrochloride increases electronegativity compared to the difluoro group in the target compound. Amino vs. dimethylamino groups (e.g., (S)-3-amino-4-(2-methylphenyl)butanoic acid hydrochloride ) alter pKa and hydrogen-bonding capacity.

Physicochemical Properties

Compound Name Molecular Formula Key Substituents Applications References
Target Compound* C₇H₁₂ClF₂NO₂ Dimethylamino, 4,4-difluoro, methyl Hypothetical: Drug intermediate
Aldi-2 C₁₂H₁₆ClFNO₂ Dimethylamino, 3-fluoro-4-methoxy ALDH inhibitor
Encenicline hydrochloride C₁₉H₁₈ClN₃O₂S Benzo[b]thiophene, dimethylamino α7 nAChR agonist (Alzheimer’s)
(R)-3-Amino-4-(4-cyanophenyl)butanoic acid HCl C₁₁H₁₂ClN₂O₂ Amino, 4-cyanophenyl Peptide synthesis
4,4,4-Trifluoro-3-(methylamino)butanamide HCl C₅H₁₀ClF₃N₂O Trifluoro, methylamino Metabolic studies
syn-2-(Dimethylamino)-3-(4-fluorophenyl)pent-4-enoic acid HCl C₁₃H₁₆ClFNO₂ Dimethylamino, 4-fluorophenyl Enzyme inhibition studies

*Hypothetical entry based on structural analysis.

Biological Activity

3-(Dimethylamino)-4,4-difluoro-3-methylbutanoic acid hydrochloride, often referred to as DMDFMBA-HCl, is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of DMDFMBA-HCl, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

DMDFMBA-HCl has a unique chemical structure characterized by:

  • Molecular Formula : C₇H₁₄ClF₂N
  • Molecular Weight : 181.64 g/mol
  • CAS Number : 2378501-14-3

The presence of a dimethylamino group and difluoromethyl moiety suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

  • Enzyme Inhibition : Research indicates that DMDFMBA-HCl may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect fatty acid synthase (FASN) activity, which is crucial in lipid metabolism .
  • Antiviral Activity : Preliminary studies suggest that DMDFMBA-HCl exhibits antiviral properties, particularly against hepatitis C virus (HCV). Its mechanism involves disrupting viral replication processes .
  • Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems has been explored, indicating potential applications in neurodegenerative diseases .

Therapeutic Applications

DMDFMBA-HCl is being investigated for various therapeutic uses:

  • Antiviral Therapy : Targeting HCV and possibly other viral infections.
  • Metabolic Disorders : Potential use in treating conditions related to dyslipidemia through FASN inhibition.
  • Neurological Disorders : Possible applications in conditions such as Alzheimer's disease due to its neuroprotective properties.

Case Studies

  • Antiviral Efficacy : A study evaluated the effectiveness of DMDFMBA-HCl against HCV in vitro. Results showed a significant reduction in viral load at specific concentrations, highlighting its potential as a therapeutic agent .
  • Metabolic Impact : In a controlled trial involving animal models, DMDFMBA-HCl administration led to decreased lipid accumulation in liver tissues, suggesting its role in managing fatty liver disease .
  • Neuroprotection : In vitro studies demonstrated that DMDFMBA-HCl could protect neuronal cells from oxidative stress-induced apoptosis, indicating its potential for neuroprotective therapies .

Data Table

Activity TypeObserved EffectReference
Enzyme InhibitionFASN inhibition
Antiviral ActivityReduced HCV replication
NeuroprotectionProtection against oxidative stress
Lipid MetabolismDecreased liver lipid accumulation

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